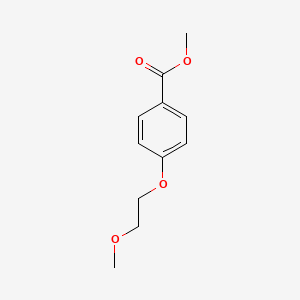

Methyl 4-(2-methoxyethoxy)benzoate

Overview

Description

“Methyl 4-(2-methoxyethoxy)benzoate” is a chemical compound with the CAS Number: 60893-68-7 and a molecular weight of 210.23 . It has a linear formula of C11H14O4 .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H14O4/c1-13-7-8-15-10-5-3-9 (4-6-10)11 (12)14-2/h3-6H,7-8H2,1-2H3 . This indicates the molecular structure of the compound.

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 4-(2-methoxyethoxy)benzoate, known for its solubility characteristics and aromatic properties, is utilized in various chemical syntheses. A study by Popovski et al. (2010) details its use as an intermediate in the synthesis of (benzoylamino)methyl 4-[(benzoylamino)methoxy]benzoate, highlighting its role in pharmaceutical intermediates and organic synthesis. Additionally, its occurrence in natural sources such as mushrooms and plants, and its application in the flavor and perfume industry are noted due to its aromatic qualities (Popovski, Mladenovska, & Panovska, 2010).

Applications in Biological Research

In biological research, derivatives of this compound have been investigated for their potential uses. For instance, Ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate, a derivative, was studied by Ishiguro et al. (2003) for its role as an anti-juvenile hormone agent in insects, affecting metamorphosis and pigmentation in larvae (Ishiguro, Fujita, Kim, Shiotsuki, & Kuwano, 2003).

Photophysical and Photopolymerization Applications

This compound is also significant in the field of photophysics. Kim et al. (2021) synthesized derivatives of this compound, exploring their unique luminescence properties in various solvents, which is essential in the development of new luminescent materials and imaging techniques (Kim, Cho, Kim, Kwon, Kang, Sohn, & Kim, 2021). Guillaneuf et al. (2010) explored its use in the field of photopolymerization, highlighting its efficiency as a photoinitiator in nitroxide-mediated photopolymerizations, which is crucial for developing advanced polymeric materials (Guillaneuf, Bertin, Gigmes, Versace, Lalevée, & Fouassier, 2010).

Liquid Crystalline Properties

The compound's derivatives exhibit unique liquid crystalline properties, which are significant for materials science and display technologies. For instance, Kuboshita et al. (1991) examined derivatives of this compound, revealing their mesomorphic behavior and potential in developing liquid crystal displays (Kuboshita, Matsunaga, & Matsuzaki, 1991).

Safety and Hazards

properties

IUPAC Name |

methyl 4-(2-methoxyethoxy)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-13-7-8-15-10-5-3-9(4-6-10)11(12)14-2/h3-6H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MICGBQSMTKKKJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC=C(C=C1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,3-dimethyl-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)butanamide](/img/structure/B2426629.png)

![4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(3,4-dichlorobenzyl)oxime](/img/structure/B2426632.png)

![N-[Di(cyclobutyl)methyl]prop-2-enamide](/img/structure/B2426636.png)

![2-[(4-Bromophenoxy)methyl]-1,1,3,3,3-pentafluoro-1-propene](/img/structure/B2426637.png)

![Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)thiazole-4-carboxylate](/img/structure/B2426638.png)

![N-Ethyl-N-[2-oxo-2-(4-propan-2-yloxypiperidin-1-yl)ethyl]prop-2-enamide](/img/structure/B2426640.png)

![(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-7-hydroxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2426641.png)

![1-(3-chloro-4-methylphenyl)-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2426648.png)